molecular formula C3H8N3O5P B1194262 Phosphoguanidinoacetate CAS No. 5115-19-5

Phosphoguanidinoacetate

Cat. No. B1194262
CAS RN: 5115-19-5
M. Wt: 197.09 g/mol
InChI Key: UUZLOPBEONRDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoguanidinoacetate, also known as guanidinoacetate phosphate or phosphoglycocyamine, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. Phosphoguanidinoacetate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, phosphoguanidinoacetate is primarily located in the cytoplasm.
Phosphoguanidinoacetic acid is a guanidinoacetate having a phospho group attached to the primary amino part of the guanidine moiety. It is a phosphoramide and a member of guanidinoacetic acids. It is a conjugate acid of a phosphonatoguanidiniumylacetate(2-).

Scientific Research Applications

1. Cancer Research and Treatment

Phosphoguanidinoacetate has implications in cancer research, particularly in the study of melanoma cells. Research demonstrates that certain drugs, such as Metformin, can inhibit epithelial-to-mesenchymal transition (EMT) and oxidative phosphorylation (Oxphos) in melanoma cells exposed to acidic environments. This indicates potential applications of phosphoguanidinoacetate in targeting cancer cell metabolism under specific conditions (Peppicelli et al., 2016).

2. Pharmacogenetics Research

In pharmacogenetics, phosphoguanidinoacetate plays a role in understanding drug response and genetic variation. It's part of studies that correlate drug response with genetic variation, aiding in the treatment of diseases like cancer, cardiovascular disease, and addiction (Giacomini et al., 2007).

3. Cellular Biochemistry and Physiology

Phosphoguanidinoacetate is significant in studies involving phosphoinositides, which control various aspects of cell life and death. These studies explore how phosphoinositides regulate organelle biology, ion channels, and both endocytic and exocytic processes. Such research has implications for diseases like cancer, obesity, and diabetes (Balla, 2013).

4. Translational Research in Oncology

In oncology, phosphoguanidinoacetate contributes to the understanding of cancer biology through phosphoproteomics. This technology is used in translational research to identify biomarkers and drug targets, especially in rare diseases like sarcoma (Noujaim et al., 2016).

properties

CAS RN

5115-19-5

Product Name

Phosphoguanidinoacetate

Molecular Formula

C3H8N3O5P

Molecular Weight

197.09 g/mol

IUPAC Name

2-[[amino-(phosphonoamino)methylidene]amino]acetic acid

InChI

InChI=1S/C3H8N3O5P/c4-3(5-1-2(7)8)6-12(9,10)11/h1H2,(H,7,8)(H5,4,5,6,9,10,11)

InChI Key

UUZLOPBEONRDRY-UHFFFAOYSA-N

SMILES

C(C(=O)O)N=C(N)NP(=O)(O)O

Canonical SMILES

C(C(=O)O)N=C(N)NP(=O)(O)O

Other CAS RN

5115-19-5

physical_description

Solid

synonyms

phosphoglycocyamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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